4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound “4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the planar 1,2,4-triazole ring, with the tert-butyl group causing some steric hindrance .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various reactions such as alkylation, acylation, and sulfonation . The presence of the tert-butyl group may influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,4-triazoles are stable compounds. The tert-butyl group is non-polar and could increase the compound’s hydrophobicity .Scientific Research Applications
Coordination Polymers (CPs) for Luminescent Sensing and Antitumor Activity
Flexible Organic Field-Effect Transistors (OFETs)
- Application : The compound’s molecular structure influences copolymer characteristics and OFET device performance. Understanding this influence can aid in designing efficient semiconductor polymers for OFET applications .
Generation of 1,2-Di(lithiomethyl)benzene
- Application : The compound is used in the synthesis of 1,2-di(lithiomethyl)benzene, which has applications in organic synthesis and materials science .
Improved Synthesis Method for 4-tert-Octylphenol
- Application : The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reactions. The improved yield and purification method enhance its utility .
Bioactive Compound from Plumbago zeylanica (P. zeylanica)
- Application : The compound 2,4-Ditert butyl phenol (2,4-DTBP) extracted from P. zeylanica exhibits antifungal, antioxidant, and potential cancer-fighting properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-tert-butylphenyl)-3-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-14-15-12(17)16(9)11-7-5-10(6-8-11)13(2,3)4/h5-8H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLDWQGYSJIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
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